Primidone

Description

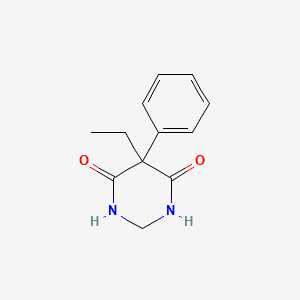

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

5-ethyl-5-phenyl-1,3-diazinane-4,6-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14N2O2/c1-2-12(9-6-4-3-5-7-9)10(15)13-8-14-11(12)16/h3-7H,2,8H2,1H3,(H,13,15)(H,14,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DQMZLTXERSFNPB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1(C(=O)NCNC1=O)C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14N2O2 | |

| Record name | PRIMACLONE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20950 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID7023510 | |

| Record name | Primidone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7023510 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

218.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Primaclone is an odorless white crystalline powder. Slightly bitter taste. No acidic properties. (NTP, 1992), Solid | |

| Record name | PRIMACLONE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20950 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Primidone | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0014932 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

>32.7 [ug/mL] (The mean of the results at pH 7.4), less than 1 mg/mL at 66 °F (NTP, 1992), In water, 480 mg/L at 30 °C, Very slightly soluble in water, Very slightly soluble in most organic solvents, 1.04e+00 g/L | |

| Record name | SID855864 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

| Record name | PRIMACLONE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20950 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Primidone | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00794 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Primidone | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3169 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Primidone | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0014932 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Color/Form |

Crystals, White crystalline powder | |

CAS No. |

125-33-7 | |

| Record name | PRIMACLONE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20950 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Primidone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=125-33-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Primidone [USP:INN:BAN:JAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000125337 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Primidone | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00794 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | primidone | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=757291 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | primidone | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=41701 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Primidone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7023510 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Primidone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.004.307 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | PRIMIDONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/13AFD7670Q | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Primidone | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3169 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Primidone | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0014932 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

538 to 540 °F (NTP, 1992), 281.5 °C, MP: 281-282 °C | |

| Record name | PRIMACLONE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20950 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Primidone | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00794 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Primidone | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3169 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Primidone | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0014932 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

Primidone's Effects on Neuronal Excitability: A Technical Guide

Abstract: Primidone is a well-established anticonvulsant medication used in the management of various seizure types.[1][2] Its therapeutic effect is complex, arising from the combined actions of the parent drug and its two active metabolites, phenobarbital (PB) and phenylethylmalonamide (PEMA).[3] This technical guide provides an in-depth review of the molecular and cellular mechanisms by which this compound and its metabolites modulate neuronal excitability. It consolidates quantitative data from key electrophysiological and in-vivo studies, details common experimental protocols used to investigate these effects, and presents visual diagrams of the core signaling pathways and experimental workflows. This document is intended for researchers, neuroscientists, and drug development professionals engaged in the study of epilepsy and anticonvulsant pharmacology.

Core Mechanisms of Action

The anticonvulsant properties of this compound are not attributed to a single mechanism but rather to a multi-faceted interaction with neuronal signaling pathways, involving the parent drug and its active metabolites. The primary mechanisms that lead to a reduction in neuronal excitability are:

-

Modulation of Voltage-Gated Sodium Channels: this compound itself is believed to interact with voltage-gated sodium channels.[2][4] By stabilizing these channels in their inactivated state, it limits the high-frequency repetitive firing of action potentials that is characteristic of seizure activity.[5] This action reduces the propagation of seizure discharges throughout the brain.

-

Enhancement of GABAergic Inhibition: A significant portion of this compound's anticonvulsant effect is mediated by its metabolite, phenobarbital.[6][7] Phenobarbital is a positive allosteric modulator of the GABA-A receptor.[7][8] It binds to a site on the receptor distinct from GABA itself and works by increasing the duration of the GABA-activated chloride channel opening.[7][9] This leads to a prolonged influx of chloride ions (Cl-), causing hyperpolarization of the neuronal membrane and making it more difficult for the neuron to reach the threshold for firing an action potential.[7][10]

-

Actions of Phenylethylmalonamide (PEMA): The second metabolite, PEMA, also possesses intrinsic anticonvulsant activity, although its specific mechanisms are less well-defined.[3] Evidence suggests that PEMA can potentiate the anticonvulsant effects of phenobarbital, particularly against chemically-induced seizures.[3]

The metabolism of this compound is a critical aspect of its pharmacology. The parent drug has a shorter half-life compared to its metabolites, particularly phenobarbital, which accumulates during chronic therapy and contributes significantly to the long-term therapeutic effect.[9]

Quantitative Data on Pharmacological Effects

The following tables summarize key quantitative parameters related to the pharmacokinetics and pharmacodynamics of this compound and its metabolites.

Table 1: Pharmacokinetic Properties

| Compound | Half-Life (hours) | Clinically Effective Serum Level | Protein Binding (%) | Reference |

| This compound | 5 - 18 | 5 - 12 µg/mL | ~10 - 14 | [2][11] |

| Phenobarbital | 75 - 120 | 10 - 30 µg/mL | Not Specified | [12] |

| PEMA | ~16 | Not Established | Not Specified | [9] |

Table 2: In Vitro Electrophysiological Effects (Phenobarbital)

| Parameter | Effect | EC₅₀ / IC₅₀ | Cell Type / Preparation | Reference |

| GABA-A Receptor Potentiation | Enhancement of 1 µM GABA response | EC₅₀: 0.89 mM | Cultured Rat Hippocampal Neurons | [10] |

| Direct GABA-A Receptor Activation | Activation of Cl⁻ current | EC₅₀: 3.0 mM | Cultured Rat Hippocampal Neurons | [10] |

| GABA-A Current Blockade | Block of potentiated GABA current | IC₅₀: 12.9 mM | Cultured Rat Hippocampal Neurons | [10] |

| IPSC Decay Time Constant | Prolongation | EC₅₀: 144 µM | Rat Neocortical Neurons | [6] |

| Input Conductance Increase | Shunting of neuronal firing | EC₅₀: 133 µM | Rat Neocortical Neurons | [6] |

Note: Quantitative in vitro electrophysiological data for the direct effects of this compound and PEMA on sodium channels and other targets are not well-defined in the reviewed literature.

Table 3: In Vivo Anticonvulsant Efficacy (Median Effective Dose - ED₅₀)

| Compound | Animal Model | Seizure Type / Endpoint | ED₅₀ (mg/kg) | Reference |

| Phenobarbital | Rat (Amygdala Kindling) | Forelimb Clonus | 18.9 | [13] |

| Phenobarbital | Rat (Status Epilepticus) | Control of Generalized Tonic-Clonic Seizures | 14.2 | [14] |

| Phenobarbital | Rat (Status Epilepticus) | Control of all motor & electrographic activity | 76.6 | [14] |

| This compound & Metabolites | Mouse (MES Test) | Protection against Maximal Electroshock Seizure | Varies with combination | [3] |

| This compound & Metabolites | Mouse (Metrazol Test) | Protection against Pentylenetetrazol Seizure | Varies with combination | [3] |

Experimental Protocols & Workflows

The characterization of this compound's effects relies on a variety of standardized preclinical assays. Detailed below are the methodologies for key experiments.

In Vitro Whole-Cell Patch-Clamp Electrophysiology

This technique is the gold standard for studying the effects of a compound on ion channel function and the electrical properties of a single neuron.

Methodology:

-

Cell Preparation: Primary neurons are harvested and cultured, or a stable cell line expressing the ion channel of interest (e.g., a specific sodium channel subunit or GABA-A receptor subtype) is used.

-

Recording Setup: Cells are placed in a recording chamber on an inverted microscope stage and superfused with an artificial cerebrospinal fluid (ACSF) or extracellular solution.

-

Pipette Fabrication: A glass micropipette with a tip diameter of ~1 µm is fabricated using a micropipette puller. It is then filled with an intracellular solution that mimics the neuron's cytosol.

-

Seal Formation: The micropipette is precisely positioned against the cell membrane using a micromanipulator. Gentle suction is applied to form a high-resistance "giga-ohm" seal between the pipette tip and the cell membrane.

-

Whole-Cell Configuration: A brief pulse of stronger suction is applied to rupture the membrane patch under the pipette tip, establishing electrical and molecular access to the cell's interior.

-

Data Acquisition: In voltage-clamp mode , the membrane potential is held constant by an amplifier, allowing for the direct measurement of ion currents flowing through channels. To study sodium channels, the cell is held at a negative potential (e.g., -80 mV) and then stepped to various depolarized potentials to elicit channel opening. In current-clamp mode , the current is controlled, and changes in the membrane potential, including action potentials, are recorded.

-

Compound Application: A baseline of neuronal activity is recorded. This compound or its metabolites are then added to the superfusion bath at known concentrations, and the resulting changes in ion currents or firing patterns are recorded and analyzed.

Ex Vivo Brain Slice Recordings

This method allows for the study of drug effects on intact neuronal circuits within a specific brain region, such as the hippocampus, which is highly relevant to epilepsy.

Methodology:

-

Slice Preparation: An animal (typically a rat or mouse) is anesthetized and decapitated. The brain is rapidly removed and placed in ice-cold, oxygenated ACSF. A vibratome is used to cut thin slices (e.g., 300-400 µm thick) of the desired brain region.

-

Recovery: Slices are transferred to a holding chamber containing oxygenated ACSF at room temperature for at least one hour to recover from the slicing procedure.

-

Recording Chamber: A single slice is moved to a recording chamber on a microscope stage, where it is continuously perfused with heated (32-34°C) and oxygenated ACSF.

-

Induction of Epileptiform Activity: To model seizure-like activity in vitro, pro-convulsant agents are added to the ACSF. Common methods include using a GABA-A receptor antagonist like bicuculline or picrotoxin, or a potassium channel blocker like 4-aminopyridine (4-AP).[15] This treatment leads to spontaneous, synchronized neuronal bursting that resembles interictal or ictal discharges.

-

Electrophysiological Recording: Extracellular field potentials are recorded using a microelectrode placed in a specific layer of the brain slice (e.g., the pyramidal cell layer of the CA1 region of the hippocampus). This captures the synchronized activity of a population of neurons.

-

Drug Perfusion: After establishing a stable baseline of epileptiform discharges, this compound or its metabolites are perfused into the chamber. The effects on the frequency, amplitude, and duration of the discharges are quantified.[16]

In Vivo Maximal Electroshock (MES) Seizure Test

The MES test is a widely used in-vivo model for screening potential anticonvulsant drugs effective against generalized tonic-clonic seizures.

Methodology:

-

Animal Preparation: Rodents (mice or rats) are used for the assay. Animals are grouped and administered either the test compound (this compound or its metabolites) at various doses or a vehicle control, typically via intraperitoneal (i.p.) or oral (p.o.) administration.

-

Time to Peak Effect: The test is conducted at the predetermined time of peak effect for the administered drug.

-

Stimulation: A maximal electrical stimulus (e.g., 50-60 Hz for 0.2-1.0 seconds) is delivered via corneal or ear-clip electrodes. The current is sufficient to induce a maximal seizure in control animals.

-

Endpoint Observation: The primary endpoint is the presence or absence of the tonic hindlimb extension phase of the seizure. Protection is defined as the abolition of this specific motor response.

-

Data Analysis: The number of animals protected at each dose level is recorded. This data is used to calculate the median effective dose (ED₅₀), which is the dose required to protect 50% of the animals from the tonic hindlimb extension.[17] A separate assay, such as the rotarod test, is often used to determine the median toxic dose (TD₅₀) to assess motor impairment, allowing for the calculation of a protective index (PI = TD₅₀ / ED₅₀).

Conclusion and Future Directions

This compound reduces neuronal excitability through a synergistic combination of actions from the parent drug and its active metabolites, phenobarbital and PEMA. The primary mechanisms involve the blockade of voltage-gated sodium channels and the potentiation of GABA-A receptor-mediated inhibition. While the effects of phenobarbital are well-characterized quantitatively, the precise contributions and molecular interactions of this compound and PEMA require further investigation.

Future research should focus on:

-

Quantitative Electrophysiology of this compound and PEMA: Detailed patch-clamp studies are needed to determine the specific affinity and kinetics of this compound's interaction with various isoforms of voltage-gated sodium channels and to elucidate the molecular targets of PEMA.

-

Metabolite Synergy: Advanced in vitro and in vivo models could be used to precisely map the synergistic or additive interactions between this compound, phenobarbital, and PEMA at clinically relevant concentrations.

-

Circuit-Level Effects: Utilizing techniques like multi-electrode array recordings in brain slices could reveal how these compounds modulate network oscillations and hypersynchrony, providing deeper insight into their anti-seizure efficacy.

A more complete understanding of these mechanisms will aid in the rational development of next-generation antiepileptic drugs with improved efficacy and side-effect profiles.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. go.drugbank.com [go.drugbank.com]

- 3. This compound, phenobarbital, and PEMA: II. Seizure protection, neurotoxicity, and therapeutic index of varying combinations in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Mechanisms of tremor-modulating effects of this compound and propranolol in essential tremor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. In vitro electrophysiological evidence predicting anticonvulsant efficacy of memantine and flunarizine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Barbiturate activation and modulation of GABA(A) receptors in neocortex - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. What is the mechanism of Phenobarbital? [synapse.patsnap.com]

- 8. Barbiturate regulation of kinetic properties of the GABAA receptor channel of mouse spinal neurones in culture - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. This compound Intolerance in Essential tremor: Is it More than Just Age? - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Direct activation of GABAA receptors by barbiturates in cultured rat hippocampal neurons - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Effect of this compound on Dentate Nucleus Gamma-aminobutyric Acid Concentration in Patients with Essential Tremor - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Effect of this compound on Dentate Nucleus γ-Aminobutyric Acid Concentration in Patients With Essential Tremor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Effects of phenytoin and phenobarbital on schedule-controlled responding and seizure activity in the amygdala-kindled rat - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Phenobarbital treatment of status epilepticus in a rodent model - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. An in vitro seizure model from human hippocampal slices using multi-electrode arrays - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. [Hippocampal slice - a model in vitro for screening antiepileptic drugs] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. estudogeral.sib.uc.pt [estudogeral.sib.uc.pt]

Pharmacological Profile of Primidone and its Metabolites: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Primidone is a cornerstone anticonvulsant medication, utilized in the management of a variety of seizure disorders, including generalized tonic-clonic (grand mal), psychomotor, and focal epileptic seizures.[1][2] It also serves as a therapeutic option for essential tremor.[1][3] Chemically, this compound is a pyrimidinedione, structurally related to barbiturates, and its therapeutic effects are mediated not only by the parent drug but also by its two primary active metabolites: phenobarbital (PB) and phenylethylmalonamide (PEMA).[4] This technical guide provides a comprehensive overview of the pharmacological profile of this compound and its metabolites, with a focus on their mechanisms of action, pharmacokinetic and pharmacodynamic properties, and the experimental methodologies used for their characterization.

Pharmacological Profile

Mechanism of Action

The anticonvulsant and anti-tremor effects of this compound are a composite of the activities of the parent drug and its active metabolites. While the precise mechanism of this compound itself is not fully elucidated, it is believed to involve the modulation of voltage-gated sodium channels, thereby inhibiting the high-frequency repetitive firing of action potentials.[1][5][6]

Phenobarbital (PB) , a major metabolite, is a potent anticonvulsant in its own right and significantly contributes to this compound's overall efficacy.[3] Its primary mechanism of action is the positive allosteric modulation of the γ-aminobutyric acid type A (GABA-A) receptor.[7][8] Phenobarbital binds to a site on the GABA-A receptor-chloride channel complex, distinct from the GABA binding site, and potentiates the inhibitory effects of GABA by prolonging the duration of chloride channel opening.[8][9][10] This leads to an increased influx of chloride ions, hyperpolarization of the neuronal membrane, and a raised seizure threshold.[7][9] At higher concentrations, phenobarbital can also directly activate the GABA-A receptor and inhibit glutamate-mediated excitation.[8][10]

Phenylethylmalonamide (PEMA) , the other principal metabolite, also possesses intrinsic anticonvulsant properties, although it is considered less potent than this compound and phenobarbital.[11][12] While its exact mechanism is less well-defined, it is thought to contribute to the overall therapeutic effect, potentially by potentiating the activity of phenobarbital.[12][13]

Pharmacodynamics

The pharmacodynamic effects of this compound therapy are largely attributable to the combined actions of the parent drug and its active metabolites on neuronal excitability. The interaction with the GABAergic system by phenobarbital is a key contributor to the anticonvulsant and sedative effects. The modulation of voltage-gated sodium channels by this compound also plays a significant role in controlling seizure activity.[5] The therapeutic efficacy in essential tremor is thought to be primarily mediated by this compound itself, rather than its metabolites.[1]

Common adverse effects of this compound therapy include sedation, drowsiness, ataxia, diplopia, and nystagmus, particularly at the initiation of treatment.[1] These effects are largely due to the central nervous system depressant actions of phenobarbital.

Pharmacokinetics

The absorption, distribution, metabolism, and excretion (ADME) properties of this compound and its metabolites are crucial to its therapeutic use and are summarized in the tables below. This compound is well absorbed orally and is metabolized in the liver to phenobarbital and PEMA.[4][14] A significant portion of this compound is excreted unchanged in the urine.[1] The long half-life of phenobarbital contributes to its accumulation during chronic this compound therapy and is a key factor in the overall therapeutic and side-effect profile.[3]

Data Presentation

Pharmacokinetic Parameters of this compound and its Metabolites

| Parameter | This compound | Phenobarbital | PEMA | Reference(s) |

| Bioavailability | ~100% | - | - | [3] |

| Time to Peak Plasma Concentration (Tmax) | 2-4 hours | 8-12 hours | 4-8 hours | [14][15] |

| Volume of Distribution (Vd) | 0.6 L/kg | 0.5-1.0 L/kg | 0.7 L/kg | [1][4] |

| Protein Binding | <20% | 40-60% | <10% | [4][13] |

| Elimination Half-Life | 5-18 hours | 75-120 hours | 16 hours | [3][14] |

| Metabolism | Hepatic (Oxidation and Ring Cleavage) | Hepatic | Hepatic | [1][4][13] |

| Primary Excretion Route | Urine (15-25% unchanged) | Urine | Urine | [1][16] |

Therapeutic and Toxic Concentrations

| Compound | Therapeutic Range | Toxic Concentration | Reference(s) |

| This compound | 5-12 µg/mL | >15 µg/mL | [1] |

| Phenobarbital | 10-40 µg/mL | >40 µg/mL | [7] |

Experimental Protocols

Quantification of this compound and Phenobarbital in Human Plasma by HPLC-UV

This protocol describes a high-performance liquid chromatography method with ultraviolet detection for the simultaneous quantification of this compound and phenobarbital.

-

Sample Preparation:

-

To 200 µL of plasma, add an internal standard (e.g., 5-ethyl-5-p-tolylbarbituric acid).

-

Perform protein precipitation by adding 800 µL of acetonitrile.

-

Vortex the mixture for 1 minute and then centrifuge at 10,000 x g for 10 minutes.

-

Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen at 40°C.

-

Reconstitute the residue in 100 µL of the mobile phase.

-

-

Chromatographic Conditions:

-

Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

-

Mobile Phase: A mixture of acetonitrile and phosphate buffer (e.g., 30:70 v/v), pH adjusted to 4.5.

-

Flow Rate: 1.0 mL/min.

-

Injection Volume: 20 µL.

-

Detection: UV detector set at 210 nm.

-

Quantification: Based on the peak area ratio of the analyte to the internal standard against a calibration curve.

-

Assessment of Anticonvulsant Activity: Maximal Electroshock (MES) Seizure Test in Mice

The MES test is a widely used preclinical model to evaluate the efficacy of drugs against generalized tonic-clonic seizures.

-

Animals: Male Swiss albino mice (20-25 g).

-

Apparatus: An electroconvulsive shock apparatus with corneal electrodes.

-

Procedure:

-

Administer the test compound (this compound or its metabolites) or vehicle intraperitoneally.

-

At the time of peak drug effect (e.g., 30-60 minutes post-administration), apply an electrical stimulus (e.g., 50 mA, 60 Hz for 0.2 seconds) through the corneal electrodes.

-

Observe the mice for the presence or absence of the tonic hindlimb extension phase of the seizure.

-

The abolition of the tonic hindlimb extension is considered the endpoint for protection.

-

The median effective dose (ED50), the dose that protects 50% of the animals, is calculated using probit analysis.

-

In Vitro Assessment of GABA-A Receptor Modulation: Patch-Clamp Electrophysiology

This protocol outlines the whole-cell patch-clamp technique to study the effects of phenobarbital on GABA-A receptor currents in cultured neurons.

-

Cell Preparation: Use primary cultured neurons (e.g., hippocampal or cortical neurons) or a cell line stably expressing GABA-A receptors (e.g., HEK293 cells).

-

Solutions:

-

External Solution (in mM): 140 NaCl, 5 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 glucose; pH adjusted to 7.4 with NaOH.

-

Internal (Pipette) Solution (in mM): 140 CsCl, 10 HEPES, 10 EGTA, 2 Mg-ATP; pH adjusted to 7.2 with CsOH.

-

-

Recording:

-

Establish a whole-cell recording configuration.

-

Hold the membrane potential at -60 mV.

-

Apply GABA (e.g., 1-10 µM) to elicit a baseline current response.

-

Co-apply GABA with varying concentrations of phenobarbital to assess its modulatory effects on the GABA-evoked current amplitude and decay kinetics.

-

Data are acquired and analyzed using appropriate software to quantify changes in current characteristics.

-

In Vitro Metabolism of this compound

This protocol describes the use of human liver microsomes to study the metabolic conversion of this compound to its metabolites.

-

Incubation Mixture:

-

Human liver microsomes (e.g., 0.5 mg/mL protein).

-

This compound (e.g., 10 µM).

-

NADPH-generating system (e.g., 1 mM NADP+, 10 mM glucose-6-phosphate, 1 U/mL glucose-6-phosphate dehydrogenase) in phosphate buffer (pH 7.4).

-

-

Procedure:

-

Pre-incubate the microsomes and this compound at 37°C for 5 minutes.

-

Initiate the reaction by adding the NADPH-generating system.

-

Incubate at 37°C with shaking.

-

At various time points (e.g., 0, 15, 30, 60 minutes), stop the reaction by adding a cold organic solvent (e.g., acetonitrile).

-

Centrifuge to pellet the protein.

-

Analyze the supernatant for the disappearance of this compound and the formation of phenobarbital and PEMA using a validated analytical method (e.g., LC-MS/MS).

-

Assessment of Cytochrome P450 Induction

This protocol outlines a method to assess the induction of CYP2C9 and CYP2C19 by phenobarbital in primary human hepatocytes.

-

Cell Culture: Plate primary human hepatocytes in collagen-coated plates and allow them to attach.

-

Treatment:

-

Treat the hepatocytes with phenobarbital (e.g., 1 mM) or a vehicle control for 48-72 hours.

-

-

Assessment of Induction:

-

mRNA Expression: Isolate total RNA and perform quantitative real-time PCR (qRT-PCR) to measure the relative expression of CYP2C9 and CYP2C19 mRNA, normalized to a housekeeping gene.

-

Enzyme Activity: Incubate the treated hepatocytes with a probe substrate specific for each enzyme (e.g., diclofenac for CYP2C9, S-mephenytoin for CYP2C19). Measure the formation of the respective metabolites using LC-MS/MS to determine the enzyme activity.

-

Protein Expression: Perform Western blot analysis on cell lysates using antibodies specific for CYP2C9 and CYP2C19 to assess changes in protein levels.

-

Mandatory Visualization

Caption: Metabolic pathway of this compound to its active metabolites.

Caption: Mechanism of phenobarbital action at the GABA-A receptor.

Caption: Workflow for anticonvulsant activity screening using the MES test.

References

- 1. m.youtube.com [m.youtube.com]

- 2. Simple HPLC-UV Method for Therapeutic Drug Monitoring of 12 Antiepileptic Drugs and Their Main Metabolites in Human Plasma - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Expression and induction of CYP2C P450 enzymes in primary cultures of human hepatocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Protocol for studying GABAA receptor subsynaptic domains in rat hippocampal neurons using single-molecule localization microscopy - PMC [pmc.ncbi.nlm.nih.gov]

- 5. scispace.com [scispace.com]

- 6. First HPLC–UV method for rapid and simultaneous quantification of phenobarbital, this compound, phenytoin, carbamazepine, carbamazepine-10,11-epoxide, 10,11-trans-dihydroxy-10,11-dihydrocarbamazepine, lamotrigine, oxcarbazepine and licarbazepine in human plasma [agris.fao.org]

- 7. Acute Seizure Tests Used in Epilepsy Research: Step-by-Step Protocol of the Maximal Electroshock Seizure (MES) Test, the Maximal Electroshock Seizure Threshold (MEST) Test, and the Pentylenetetrazole (PTZ)-Induced Seizure Test in Rodents | Springer Nature Experiments [experiments.springernature.com]

- 8. Characterization of GABAA receptor ligands with automated patch-clamp using human neurons derived from pluripotent stem cells - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Study of the hepatic metabolism of this compound by improved methodology - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. First HPLC-UV method for rapid and simultaneous quantification of phenobarbital, this compound, phenytoin, carbamazepine, carbamazepine-10,11-epoxide, 10,11-trans-dihydroxy-10,11-dihydrocarbamazepine, lamotrigine, oxcarbazepine and licarbazepine in human plasma. | Semantic Scholar [semanticscholar.org]

- 11. In Vitro Drug Metabolism Using Liver Microsomes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Characterization of CYP2C Induction in Cryopreserved Human Hepatocytes and Its Application in the Prediction of the Clinical Consequences of the Induction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Acute seizure tests in epilepsy research: electroshock- and chemical-induced convulsions in the mouse - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Maximal Electroshock Seizure (MES) Test (mouse, rat) [panache.ninds.nih.gov]

- 16. Direct activation of GABAA receptors by barbiturates in cultured rat hippocampal neurons - PubMed [pubmed.ncbi.nlm.nih.gov]

The Dual Faces of Primidone: An In-depth Examination of its Active Metabolites, Phenobarbital and Phenylethylmalonamide

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Primidone, a cornerstone in the management of seizure disorders and essential tremor, presents a unique pharmacological profile. It is not merely a single therapeutic agent but a precursor to two active metabolites: phenobarbital (PB) and phenylethylmalonamide (PEMA).[1] This guide delves into the distinct and overlapping roles of this compound and its metabolites, providing a comprehensive resource on their pharmacokinetics, pharmacodynamics, anticonvulsant properties, and the experimental methodologies used in their evaluation.

Pharmacokinetic Profiles: A Triad of Activity

This compound is readily absorbed after oral administration and is metabolized in the liver to phenobarbital and PEMA.[2][3] The conversion to phenobarbital is a key feature of this compound's long-term efficacy, while PEMA's contribution is considered less significant.[1][4] The pharmacokinetic parameters of these three compounds are crucial for understanding their therapeutic and toxic effects.

Table 1: Pharmacokinetic Parameters of this compound, Phenobarbital, and PEMA in Humans

| Parameter | This compound | Phenobarbital (from this compound) | PEMA (from this compound) |

| Half-life (t½) | 5-18 hours[5] | 75-120 hours[5] | 16 hours[5] |

| Time to Peak Plasma Concentration (Tmax) | 2-4 hours[6] | 4-8 hours[2] | 4-8 hours[2] |

| Protein Binding | ~25%[5] | ~40-60%[2] | Negligible[2] |

| Metabolism | Hepatic (CYP2C9, CYP2C19, CYP2E1) to Phenobarbital and PEMA[7] | Hepatic | Hepatic |

| Elimination | Primarily renal, with 15-25% excreted unchanged[3] | Primarily renal | Primarily renal |

Metabolic Conversion of this compound

The biotransformation of this compound is a critical determinant of its overall pharmacological activity. The metabolic pathway involves two primary routes: oxidation to phenobarbital and ring cleavage to form PEMA.

Mechanisms of Action: A Multi-pronged Approach to Neuronal Inhibition

This compound and its metabolites exert their anticonvulsant effects through distinct mechanisms, resulting in a broad spectrum of activity.

This compound: The parent drug is believed to act on voltage-gated sodium channels, similar to phenytoin, thereby reducing high-frequency repetitive firing of action potentials.[5][8]

Phenobarbital: This major metabolite is a potent positive allosteric modulator of the GABA-A receptor.[9][10] It increases the duration of chloride channel opening, leading to hyperpolarization of the neuronal membrane and enhanced synaptic inhibition.[9]

PEMA: The precise mechanism of PEMA is less well-defined, but it is considered to have weak intrinsic anticonvulsant properties.[4]

Phenobarbital's Interaction with the GABA-A Receptor

Phenobarbital's primary mechanism involves the potentiation of GABAergic inhibition. It binds to a specific site on the GABA-A receptor, distinct from the GABA binding site, and allosterically modulates the receptor to increase the flow of chloride ions into the neuron.

Comparative Anticonvulsant Activity and Neurotoxicity

Studies in animal models, particularly mice, have been instrumental in delineating the relative anticonvulsant potency and neurotoxicity of this compound and its metabolites. The therapeutic index (TI), a ratio of the toxic dose to the effective dose, provides a measure of a drug's safety margin.

Table 2: Anticonvulsant Activity and Neurotoxicity in Mice

| Compound | Anticonvulsant Activity (ED50, mg/kg) vs. MES | Neurotoxicity (TD50, mg/kg) (Rotarod Test) | Therapeutic Index (TD50/ED50) |

| This compound | 10 | 134 | 13.4 |

| Phenobarbital | 22 | 64 | 2.9 |

| PEMA | 165 | 490 | 3.0 |

Data compiled from various sources, including Bourgeois et al., 1983.[4][11] MES = Maximal Electroshock Seizure.

Experimental Protocols for Preclinical Evaluation

The assessment of anticonvulsant activity and neurotoxicity is fundamental in the development of antiepileptic drugs. Standardized animal models are employed to ensure the reproducibility and comparability of results.

Maximal Electroshock (MES) Seizure Test

This test is a widely used model for generalized tonic-clonic seizures and is predictive of efficacy against this seizure type in humans.

-

Apparatus: An electroshock device capable of delivering a constant current.

-

Animals: Typically male mice (e.g., CF-1 or C57BL/6 strains).

-

Procedure:

-

Administer the test compound (this compound, phenobarbital, or PEMA) via an appropriate route (e.g., intraperitoneal injection).

-

At the time of predicted peak effect, deliver a suprathreshold electrical stimulus (e.g., 50 mA, 60 Hz for 0.2 seconds) via corneal or ear-clip electrodes.

-

Observe the animal for the presence or absence of a tonic hindlimb extension seizure.

-

The absence of the tonic hindlimb extension is considered protection.

-

The ED50 (the dose that protects 50% of the animals) is calculated from a dose-response curve.[12]

-

Pentylenetetrazol (PTZ) Seizure Test

This model is used to identify compounds effective against myoclonic and absence seizures. PTZ is a GABA-A receptor antagonist.

-

Apparatus: Observation chambers.

-

Animals: Male mice.

-

Procedure:

-

Administer the test compound.

-

At the time of predicted peak effect, administer a convulsant dose of PTZ (e.g., 85 mg/kg, subcutaneous).

-

Observe the animal for a defined period (e.g., 30 minutes) for the occurrence of clonic seizures (lasting for at least 5 seconds).

-

The absence of clonic seizures is considered protection.

-

Rotarod Test for Neurotoxicity

This test assesses motor coordination and is used to determine the dose at which a compound causes neurological impairment.

-

Apparatus: A rotating rod apparatus (rotarod).

-

Animals: Male mice.

-

Procedure:

-

Train the mice to stay on the rotating rod at a constant speed (e.g., 5-10 rpm).

-

Administer the test compound.

-

At the time of predicted peak effect, place the mouse on the rotarod, which is rotating at a challenging speed (e.g., 20-40 rpm).

-

Record the time the animal remains on the rod. A fall from the rod is indicative of motor impairment.

-

The TD50 (the dose that causes motor impairment in 50% of the animals) is calculated.[15][16]

-

Conclusion

This compound's therapeutic efficacy is a result of the combined actions of the parent drug and its active metabolites, phenobarbital and PEMA. While this compound itself contributes to the anticonvulsant effect, the slow conversion to the long-acting phenobarbital is crucial for sustained seizure control. PEMA, although possessing weak anticonvulsant activity, may also play a minor role. Understanding the distinct pharmacokinetic and pharmacodynamic properties of each of these three entities is paramount for optimizing therapeutic strategies and minimizing adverse effects in the clinical setting. The experimental protocols outlined in this guide provide a framework for the continued investigation of these and other antiepileptic compounds.

References

- 1. Phenobarbital and this compound | Neupsy Key [neupsykey.com]

- 2. Mechanistic and Other Relevant Data - Some Drugs and Herbal Products - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. This compound - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 4. This compound, phenobarbital, and PEMA: I. Seizure protection, neurotoxicity, and therapeutic index of individual compounds in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. This compound - Wikipedia [en.wikipedia.org]

- 6. This compound - The Epilepsy Prescriber's Guide to Antiepileptic Drugs [cambridge.org]

- 7. go.drugbank.com [go.drugbank.com]

- 8. This compound - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 9. What is the mechanism of Phenobarbital? [synapse.patsnap.com]

- 10. How theories evolved concerning the mechanism of action of barbiturates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. This compound, phenobarbital, and PEMA: II. Seizure protection, neurotoxicity, and therapeutic index of varying combinations in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Maximal Electroshock Seizure (MES) Test (mouse, rat) [panache.ninds.nih.gov]

- 13. Pentylenetetrazol Seizure Threshold Test (mouse, rat) [panache.ninds.nih.gov]

- 14. meliordiscovery.com [meliordiscovery.com]

- 15. Rotarod Protocol - IMPReSS [web.mousephenotype.org]

- 16. MPD: JaxCC1: project protocol [phenome.jax.org]

Primidone's Molecular Targets in the Central Nervous System: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Primidone, a cornerstone in the management of seizure disorders and essential tremor, exerts its therapeutic effects through a multi-faceted mechanism of action within the central nervous system (CNS). This technical guide provides a comprehensive overview of the molecular targets of this compound and its active metabolites, phenobarbital and phenylethylmalonamide (PEMA). We delve into the quantitative aspects of their interactions with key CNS components, detail the experimental protocols used to elucidate these interactions, and present visual representations of the relevant signaling pathways and experimental workflows. This document is intended to serve as a detailed resource for researchers and professionals involved in neuroscience and drug development, fostering a deeper understanding of this compound's pharmacology.

Introduction

This compound is a pyrimidinedione anticonvulsant that has been in clinical use for several decades.[1] While it is structurally related to phenobarbital, this compound itself possesses intrinsic pharmacological activity.[2] Following oral administration, this compound is metabolized in the liver to two primary active metabolites: phenobarbital and phenylethylmalonamide (PEMA).[3][4] The anticonvulsant and anti-tremor effects of this compound are a result of the combined actions of the parent drug and its metabolites on various molecular targets in the CNS.[5][6] The primary mechanisms involve the modulation of voltage-gated sodium channels and the enhancement of GABAergic inhibition.[2][7]

Primary Molecular Targets and Mechanisms of Action

The therapeutic efficacy of this compound is attributed to its effects on neuronal excitability, primarily through the modulation of ion channels and neurotransmitter systems.

Voltage-Gated Sodium Channels (VGSCs)

This compound is believed to directly interact with voltage-gated sodium channels.[1][2] By binding to these channels, this compound stabilizes the inactivated state, which inhibits the high-frequency repetitive firing of action potentials that is characteristic of seizure activity.[5][7] This mechanism is a hallmark of many anticonvulsant drugs.[7]

GABA-A Receptors

A significant portion of this compound's anticonvulsant and sedative effects is mediated by its major metabolite, phenobarbital.[4][8] Phenobarbital is a positive allosteric modulator of the GABA-A receptor, the primary inhibitory neurotransmitter receptor in the CNS.[3][9] It binds to a distinct site on the receptor complex and potentiates GABAergic neurotransmission by prolonging the duration of the opening of the chloride ion channel.[9][10] This increased chloride influx leads to hyperpolarization of the neuronal membrane, making it more difficult for an action potential to be generated.[3]

Other Potential Targets

-

Glutamate Receptors: Phenobarbital has been shown to have an inhibitory effect on ionotropic glutamate receptors, specifically AMPA and kainate receptors.[9][11] By blocking these excitatory receptors, phenobarbital can further reduce neuronal hyperexcitability.[11][12]

-

Calcium Channels: There is evidence to suggest that phenobarbital may also inhibit voltage-gated calcium channels, which would result in a decrease in the release of excitatory neurotransmitters.[13]

-

TRPM3 Channels: Recent research has identified this compound as an inhibitor of the Transient Receptor Potential Melastatin 3 (TRPM3) ion channel.[14]

Quantitative Pharmacodynamics

The following tables summarize the available quantitative data on the interaction of this compound and its metabolites with their molecular targets.

| Compound | Target | Parameter | Value | Species | Reference |

| This compound | Anticonvulsant Activity | ED50 | 46-73 µmol/kg | Gerbil | [15] |

| TRPM3 Channel | IC50 | 2.9 ± 0.8 µmol/L | Human | [14] | |

| Phenobarbital | GABA-A Receptor (Direct) | EC50 | 3.0 mM | Rat | [2][3] |

| GABA-A Receptor (Potentiation) | EC50 | 0.89 mM (with 1 µM GABA) | Rat | [2] | |

| GABA-A Receptor (Block) | IC50 | 12.9 mM | Rat | [2] | |

| Anticonvulsant Activity | ED50 | 35 µmol/kg | Gerbil | [15] | |

| PEMA | Anticonvulsant Activity | ED50 | 1.55 mmol/kg | Gerbil | [15] |

Table 1: Quantitative Pharmacodynamic Data for this compound and its Metabolites.

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the molecular targets of this compound.

Whole-Cell Voltage-Clamp Electrophysiology for Sodium Channel Modulation

This protocol is designed to measure the effect of this compound on voltage-gated sodium channels in neurons.

Objective: To determine if this compound alters the biophysical properties of VGSCs, such as current amplitude and inactivation kinetics.

Methodology:

-

Cell Preparation: Acutely isolated or cultured neurons (e.g., hippocampal or cortical neurons) are used.[16]

-

Recording Setup: Whole-cell patch-clamp recordings are performed using a patch-clamp amplifier and data acquisition system.[17] The recording chamber is perfused with an external solution containing physiological ion concentrations, and the patch pipette is filled with an internal solution that mimics the intracellular environment.

-

Voltage Protocol: To isolate sodium currents, potassium and calcium channel blockers are included in the solutions. The neuron is held at a negative holding potential (e.g., -80 mV). A series of depolarizing voltage steps (e.g., from -70 mV to +40 mV in 10 mV increments) are applied to elicit sodium currents.[16][18]

-

Drug Application: After obtaining a stable baseline recording, this compound is applied to the bath at various concentrations. The voltage-step protocol is repeated in the presence of the drug.

-

Data Analysis: The peak sodium current amplitude and the time course of inactivation are measured before and after drug application. A concentration-response curve can be generated to determine the IC50 of this compound for sodium channel inhibition.

GABA-A Receptor Potentiation by Phenobarbital (Patch-Clamp)

This protocol measures the enhancement of GABA-A receptor-mediated currents by phenobarbital.

Objective: To quantify the potentiation of GABA-A receptor function by phenobarbital.

Methodology:

-

Cell Preparation: Cultured neurons or HEK293 cells expressing specific GABA-A receptor subunit combinations are used.[2][19]

-

Recording Setup: Whole-cell voltage-clamp recordings are performed as described above. The cell is held at a potential where chloride currents are inward (e.g., -60 mV).

-

Drug Application: A low concentration of GABA (e.g., EC10-EC20) is applied to elicit a baseline current. Then, co-application of the same GABA concentration with varying concentrations of phenobarbital is performed.[19][20]

-

Data Analysis: The increase in the GABA-elicited current amplitude in the presence of phenobarbital is measured. The data is then plotted to generate a concentration-response curve and determine the EC50 for potentiation.

Radioligand Binding Assay for GABA-A Receptors

This protocol determines the binding affinity of ligands to the GABA-A receptor.

Objective: To measure the binding characteristics of compounds at the GABA-A receptor complex.

Methodology:

-

Membrane Preparation: Brain tissue (e.g., rat cortex) is homogenized in a buffered sucrose solution. The homogenate is centrifuged to pellet the cell membranes, which are then washed multiple times to remove endogenous GABA.[21]

-

Binding Incubation: The membrane preparation is incubated with a radiolabeled ligand that binds to a specific site on the GABA-A receptor (e.g., [3H]muscimol for the GABA binding site or [3H]flunitrazepam for the benzodiazepine site).[21][22] For competition assays, increasing concentrations of an unlabeled ligand (e.g., phenobarbital) are included.

-

Separation of Bound and Free Ligand: The incubation is terminated by rapid filtration through glass fiber filters. The filters trap the membranes with the bound radioligand, while the unbound radioligand passes through.[1]

-

Quantification: The radioactivity retained on the filters is measured using a scintillation counter.

-

Data Analysis: Specific binding is calculated by subtracting non-specific binding (measured in the presence of a high concentration of an unlabeled ligand) from total binding. Saturation binding data is used to determine the dissociation constant (Kd) and the maximum number of binding sites (Bmax). Competition binding data is used to calculate the inhibitory constant (Ki) of the unlabeled ligand.[23]

In Vivo Assessment of Anticonvulsant Activity

This protocol evaluates the anticonvulsant efficacy of a compound in an animal model of seizures.

Objective: To determine the effective dose (ED50) of a compound required to protect against seizures.

Methodology:

-

Animal Model: A suitable animal model of epilepsy is chosen, such as the pentylenetetrazole (PTZ)-induced seizure model or the maximal electroshock (MES) test in rodents.[24][25] Another model uses a blast of compressed air to induce seizures in gerbils.[15]

-

Drug Administration: The test compound (this compound, phenobarbital, or PEMA) is administered to the animals at various doses, typically via oral or intraperitoneal injection.[15]

-

Seizure Induction: After a predetermined time to allow for drug absorption and distribution, the seizure-inducing stimulus (e.g., injection of PTZ, application of electrical current, or air blast) is applied.

-

Observation: The animals are observed for the presence or absence of seizures (e.g., clonic-tonic convulsions). The latency to seizure onset and the severity of the seizure can also be recorded.

-

Data Analysis: The percentage of animals protected from seizures at each dose is calculated. This data is used to determine the ED50, the dose that protects 50% of the animals from seizures.

Visualizations

The following diagrams illustrate key pathways and experimental workflows related to this compound's mechanism of action.

References

- 1. giffordbioscience.com [giffordbioscience.com]

- 2. Direct activation of GABAA receptors by barbiturates in cultured rat hippocampal neurons - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Molecular Mechanisms of Antiseizure Drug Activity at GABAA Receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 4. How theories evolved concerning the mechanism of action of barbiturates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Voltage-gated sodium channels: Pharmaceutical targets via anticonvulsants to treat epileptic syndromes - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Therapeutic efficacy of voltage-gated sodium channel inhibitors in epilepsy - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Frontiers | Established and emerging GABAA receptor pharmacotherapy for epilepsy [frontiersin.org]

- 9. Barbiturate - Wikipedia [en.wikipedia.org]

- 10. GABAA receptor - Wikipedia [en.wikipedia.org]

- 11. Phenobarbital but Not Diazepam Reduces AMPA/kainate Receptor Mediated Currents and Exerts Opposite Actions on Initial Seizures in the Neonatal Rat Hippocampus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Phenobarbital but Not Diazepam Reduces AMPA/kainate Receptor Mediated Currents and Exerts Opposite Actions on Initial Seizures in the Neonatal Rat Hippocampus - PMC [pmc.ncbi.nlm.nih.gov]

- 13. go.drugbank.com [go.drugbank.com]

- 14. researchgate.net [researchgate.net]

- 15. Anticonvulsant effect of this compound in the gerbil. Time course and significance of the active metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Electrophysiological characterization of Na+ currents in acutely isolated human hippocampal dentate granule cells - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Isolation of Somatic Na+ Currents by Selective Inactivation of Axonal Channels with a Voltage Prepulse - PMC [pmc.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

- 19. Characterization of GABAA receptor ligands with automated patch-clamp using human neurons derived from pluripotent stem cells - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Long-Lasting Potentiation of GABAergic Synapses in Dopamine Neurons after a Single In Vivo Ethanol Exposure - PMC [pmc.ncbi.nlm.nih.gov]

- 21. brieflands.com [brieflands.com]

- 22. Radioligand binding methods: practical guide and tips - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. Radioligand binding assays and their analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. mdpi.com [mdpi.com]

- 25. An analysis of the in vivo interactions between chemical convulsants and anticonvulsants - PubMed [pubmed.ncbi.nlm.nih.gov]

In-Vitro Studies of Primidone's Anticonvulsant Properties: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Primidone, a cornerstone in the management of seizure disorders for decades, exerts its anticonvulsant effects through a complex interplay of its parent form and its active metabolites: phenobarbital and phenylethylmalonamide (PEMA). Understanding the in-vitro properties of these three compounds is crucial for elucidating the precise mechanisms of action, identifying potential therapeutic synergies, and guiding the development of novel antiepileptic drugs. This technical guide provides a comprehensive overview of the in-vitro studies on this compound's anticonvulsant properties, with a focus on quantitative data, detailed experimental protocols, and visualization of key pathways and workflows.

Core Anticonvulsant Mechanisms: A Multi-faceted Approach

The anticonvulsant activity of this compound is not attributed to a single mechanism but rather a combination of effects on various neuronal targets. These primarily include the modulation of inhibitory and excitatory neurotransmission, and the direct interaction with voltage-gated ion channels. A significant portion of this compound's clinical efficacy is mediated by its conversion to phenobarbital, a potent anticonvulsant in its own right.

Quantitative Data Summary

The following tables summarize the key quantitative data from in-vitro studies on this compound and its active metabolites.

Table 1: In-Vitro Effects of this compound on Ion Channels and Receptors

| Target | Assay Type | Preparation | Effect | Potency (IC₅₀/EC₅₀) | Reference(s) |

| TRPM3 Channels | Whole-Cell Patch Clamp | HEK293T cells expressing human TRPM3 | Inhibition of pregnenolone sulfate (PregS)-induced currents | ~0.6 µM | [1] |

Note: Direct quantitative in-vitro data for this compound on voltage-gated sodium channels, calcium channels, GABA receptors, and glutamate receptors is limited in the current literature, with its anticonvulsant effects largely attributed to its metabolite, phenobarbital.

Table 2: In-Vitro Effects of Phenobarbital on Ion Channels and Receptors

| Target | Assay Type | Preparation | Effect | Potency (IC₅₀/EC₅₀) | Reference(s) |

| GABA-A Receptors | Whole-Cell Voltage Clamp | Cultured rat hippocampal neurons | Direct activation of Cl⁻ current | EC₅₀ ≈ 3.0 mM | [2] |

| Whole-Cell Voltage Clamp | Cultured rat hippocampal neurons | Enhancement of GABA (1 µM) response | EC₅₀ ≈ 0.89 mM | [2] | |

| Voltage Clamp | Neocortical neurons | Increased IPSC decay time constant | EC₅₀ = 144 µM | [3] | |

| Voltage Clamp | Neocortical neurons | Agonism at GABA-A receptors | EC₅₀ = 133 µM | [3] | |

| AMPA/Kainate Receptors | Whole-Cell Patch Clamp | Neonatal rat hippocampal slices | Reduction of glutamate-induced currents | Significant reduction at 100 µM | [4][5] |

| Voltage-Gated Ca²⁺ Channels | ⁴⁵Ca²⁺ Flux Assay | Rabbit neocortex synaptosomes | Inhibition of K⁺-depolarized Ca²⁺ influx | Inhibition observed at 0.04 mM | [3] |

| Voltage-Gated Na⁺ Channels | Not specified | Not specified | Blocks voltage-dependent sodium channels | Not specified | [6] |

Table 3: In-Vitro Effects of Phenylethylmalonamide (PEMA)

| Target/Assay | Preparation | Effect | Potency | Reference(s) |

| Anticonvulsant Activity | Maximal electroshock and Metrazol seizures in mice (in-vivo data for context) | Weak anticonvulsant | 16 times less potent than phenobarbital | [1] |

| Interaction with Phenobarbital | Not specified | Potentiates anticonvulsant activity of phenobarbital | Not specified | [7] |

Note: Detailed in-vitro quantitative data on the direct molecular targets of PEMA are scarce.

Experimental Protocols

This section details the methodologies for key in-vitro experiments cited in the study of this compound and its metabolites.

Whole-Cell Patch Clamp for Ion Channel Analysis

This technique is fundamental for studying the effects of compounds on ion channel function.

Objective: To measure the effect of this compound or its metabolites on the activity of specific ion channels (e.g., voltage-gated sodium, calcium, or TRPM3 channels) expressed in a cell line or primary neurons.

Methodology:

-

Cell Preparation:

-

Culture cells (e.g., HEK293 cells stably expressing the channel of interest or primary neurons) on glass coverslips.

-

Transfer a coverslip to the recording chamber on the stage of an inverted microscope.

-

Continuously perfuse the chamber with an external solution (e.g., artificial cerebrospinal fluid - aCSF) at a constant rate (e.g., 2-3 mL/min).

-

-

Pipette Preparation:

-

Pull micropipettes from borosilicate glass capillaries to a resistance of 2-5 MΩ when filled with the internal solution.

-

The internal solution composition will vary depending on the ion channel and recording configuration but typically contains a primary salt (e.g., KCl or CsCl), a pH buffer (e.g., HEPES), a chelating agent (e.g., EGTA), and energy sources (e.g., ATP and GTP).

-

-

Recording:

-

Approach a target cell with the micropipette and form a high-resistance seal (GΩ seal) between the pipette tip and the cell membrane.

-

Rupture the membrane patch under the pipette tip to achieve the whole-cell configuration.

-

Clamp the cell membrane at a specific holding potential using a patch-clamp amplifier.

-

Apply voltage protocols (e.g., voltage steps or ramps) to elicit ion channel currents.

-

Record baseline currents and then perfuse the chamber with the external solution containing the test compound (this compound, phenobarbital, or PEMA) at various concentrations.

-

Record the changes in current amplitude, kinetics (activation, inactivation, deactivation), and voltage-dependence.

-

-

Data Analysis:

-

Analyze the recorded currents to determine parameters such as the half-maximal inhibitory concentration (IC₅₀) or half-maximal effective concentration (EC₅₀).

-

Radioligand Binding Assay for Receptor Affinity

This assay is used to determine the binding affinity of a compound to a specific receptor.

Objective: To quantify the affinity of this compound or its metabolites for GABA or glutamate receptor subtypes.

Methodology:

-

Membrane Preparation:

-

Homogenize brain tissue (e.g., rat cortex or hippocampus) in a buffered solution.

-

Centrifuge the homogenate to pellet the cell membranes.

-

Wash the membrane pellet multiple times to remove endogenous ligands.

-

Resuspend the final membrane preparation in the assay buffer.

-

-

Binding Assay:

-

In a series of tubes, incubate a fixed concentration of a radiolabeled ligand (e.g., [³H]muscimol for GABA-A receptors) with the membrane preparation.

-

Add increasing concentrations of the unlabeled test compound (this compound, phenobarbital, or PEMA) to compete with the radioligand for binding.

-

Include control tubes for total binding (radioligand + membranes) and non-specific binding (radioligand + membranes + a high concentration of a known unlabeled ligand).

-

Incubate the mixture to allow binding to reach equilibrium.

-

-

Separation and Quantification:

-

Rapidly filter the incubation mixture through a glass fiber filter to separate the membrane-bound radioligand from the free radioligand.

-

Wash the filters to remove any non-specifically bound radioligand.

-

Measure the radioactivity retained on the filters using a scintillation counter.

-

-

Data Analysis:

-

Calculate the specific binding at each concentration of the test compound.

-

Plot the specific binding as a function of the test compound concentration to generate a competition curve.

-

Determine the IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand).

-

Calculate the equilibrium dissociation constant (Ki) using the Cheng-Prusoff equation.

-

Synaptosome Preparation and Neurotransmitter Release Assay

This assay measures the effect of a compound on the release of neurotransmitters from nerve terminals.

Objective: To determine if this compound or its metabolites modulate the release of GABA or glutamate from presynaptic terminals.

Methodology:

-

Synaptosome Preparation:

-

Homogenize brain tissue in an iso-osmotic sucrose solution.

-

Perform differential centrifugation to isolate the synaptosome fraction (resealed presynaptic nerve terminals).

-

Resuspend the synaptosome pellet in a physiological buffer.

-

-

Neurotransmitter Loading:

-

Incubate the synaptosomes with a radiolabeled neurotransmitter (e.g., [³H]GABA or [³H]glutamate) to allow for its uptake into the synaptic vesicles.

-

-

Release Assay:

-

Place the loaded synaptosomes in a superfusion chamber and continuously perfuse with a physiological buffer.

-

Collect fractions of the superfusate over time to measure the basal release of the radiolabeled neurotransmitter.

-

Stimulate neurotransmitter release by depolarization, typically by switching to a high-potassium buffer or by adding a chemical depolarizing agent like veratridine.

-

Apply the test compound (this compound, phenobarbital, or PEMA) before and/or during the stimulation to observe its effect on neurotransmitter release.

-

-

Data Analysis:

-

Measure the radioactivity in the collected fractions to quantify the amount of neurotransmitter released.

-

Compare the stimulated release in the presence and absence of the test compound to determine its modulatory effect.

-

Signaling Pathways and Logical Relationships